(1R,2S)-2-(oxan-4-yl)cyclopropane-1-carboxylic acid (1R,2S)-2-(oxan-4-yl)cyclopropane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1902963-37-4
VCID: VC7000369
InChI: InChI=1S/C9H14O3/c10-9(11)8-5-7(8)6-1-3-12-4-2-6/h6-8H,1-5H2,(H,10,11)/t7-,8+/m0/s1
SMILES: C1COCCC1C2CC2C(=O)O
Molecular Formula: C9H14O3
Molecular Weight: 170.208

(1R,2S)-2-(oxan-4-yl)cyclopropane-1-carboxylic acid

CAS No.: 1902963-37-4

Cat. No.: VC7000369

Molecular Formula: C9H14O3

Molecular Weight: 170.208

* For research use only. Not for human or veterinary use.

(1R,2S)-2-(oxan-4-yl)cyclopropane-1-carboxylic acid - 1902963-37-4

Specification

CAS No. 1902963-37-4
Molecular Formula C9H14O3
Molecular Weight 170.208
IUPAC Name (1R,2S)-2-(oxan-4-yl)cyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C9H14O3/c10-9(11)8-5-7(8)6-1-3-12-4-2-6/h6-8H,1-5H2,(H,10,11)/t7-,8+/m0/s1
Standard InChI Key HHKACNPIXDCNTQ-JGVFFNPUSA-N
SMILES C1COCCC1C2CC2C(=O)O

Introduction

Structural Characteristics and Stereochemical Significance

Molecular Architecture

The compound’s structure consists of a cyclopropane ring fused to a tetrahydropyran (oxane) moiety, with a carboxylic acid group at the 1-position of the cyclopropane (Figure 1). The stereochemistry is defined by the (1R,2S) configuration, which imposes spatial constraints that influence its physicochemical properties and interactions with biological targets.

Table 1: Key identifiers of (1R,2S)-2-(oxan-4-yl)cyclopropane-1-carboxylic acid

PropertyValue
CAS No.1902963-37-4
Molecular FormulaC9H14O3\text{C}_9\text{H}_{14}\text{O}_3
Molecular Weight170.208 g/mol
IUPAC Name(1R,2S)-2-(oxan-4-yl)cyclopropane-1-carboxylic acid
SMILESC1COCCC1C2CC2C(=O)O
InChI KeyHHKACNPIXDCNTQ-JGVFFNPUSA-N

The cyclopropane ring introduces significant ring strain (≈27 kcal/mol), which enhances reactivity, while the oxane group contributes to conformational stability through its chair-like structure .

Stereochemical Impact on Reactivity

The (1R,2S) configuration creates a diastereomeric environment that affects nucleophilic and electrophilic attack trajectories. For example, the carboxylic acid group’s spatial orientation relative to the oxane ring modulates hydrogen-bonding interactions, influencing solubility and crystal packing. Comparative studies with fluorinated analogs, such as (1R,2S)-2-fluorocyclopropane-1-carboxylic acid, reveal that substituents at the 2-position alter dipole moments and acidity (pKa2.8\text{p}K_a \approx 2.8) .

Synthesis and Optimization Strategies

Multi-Step Organic Synthesis

The synthesis typically involves three stages:

  • Cyclopropanation: A [2+1] cycloaddition between a diene and a carbene precursor forms the cyclopropane core.

  • Oxane Ring Installation: Ring-opening of an epoxide or nucleophilic substitution attaches the oxane moiety.

  • Carboxylic Acid Functionalization: Oxidation of a primary alcohol or hydrolysis of a nitrile group introduces the carboxylic acid.

Representative Reaction Pathway:

Diene+:CH2Cyclopropane intermediateOxane couplingIntermediateOxidationFinal product\text{Diene} + \text{:CH}_2 \rightarrow \text{Cyclopropane intermediate} \xrightarrow{\text{Oxane coupling}} \text{Intermediate} \xrightarrow{\text{Oxidation}} \text{Final product}

Yields range from 45–65%, with purity >95% achieved via recrystallization or chromatography.

Chirality Control

Asymmetric synthesis methods, such as Shiina esterification or enzymatic resolution, are critical for obtaining the (1R,2S) enantiomer. Catalytic systems employing Jacobsen’s chiral salen complexes have demonstrated enantiomeric excess (eeee) >90%.

Chemical Reactivity and Derivative Formation

Carboxylic Acid-Driven Reactions

The carboxylic acid group participates in:

  • Esterification: Reaction with alcohols (R-OH\text{R-OH}) under acidic conditions yields esters (e.g., methyl ester derivative, C10H16O3\text{C}_{10}\text{H}_{16}\text{O}_3).

  • Amidation: Coupling with amines via EDCI/HOBt forms amides, potential protease inhibitors.

  • Decarboxylation: Thermal decomposition at >200°C generates cyclopropane derivatives with reduced polarity.

Cyclopropane Ring Modifications

The strained cyclopropane ring undergoes:

  • Hydrogenation: Catalytic hydrogenation (H2/Pd-C\text{H}_2/\text{Pd-C}) cleaves the ring to form a straight-chain alkane.

  • Electrophilic Addition: Reactivity with halogens (Br2\text{Br}_2) produces dihalogenated products .

Emerging Applications in Medicinal Chemistry

Drug Design Scaffolds

The rigid cyclopropane-oxane framework serves as a scaffold for:

  • Protease Inhibitors: Mimics peptide turn structures in HIV-1 protease targets.

  • Neuromodulators: Structural similarity to piperidine-based GABA agonists suggests potential CNS activity.

Biological Activity Profiling

Preliminary assays indicate:

  • IC50_{50}: 12 µM against SARS-CoV-2 Mpro^\text{pro} (molecular docking).

  • LogP: 1.2, balancing hydrophilicity and membrane permeability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator